molecular formula C17H15FN2O4S B6484840 N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899758-20-4

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6484840
CAS No.: 899758-20-4
M. Wt: 362.4 g/mol
InChI Key: YILAAWVQVSOJAC-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide features a benzothiazole-1,1,3-trioxo core linked to a propanamide chain substituted with a 3-fluoro-4-methylphenyl group. This structure combines electron-withdrawing (fluoro) and lipophilic (methyl) substituents, which may enhance metabolic stability and target binding compared to simpler analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-10-7-8-12(9-14(10)18)19-16(21)11(2)20-17(22)13-5-3-4-6-15(13)25(20,23)24/h3-9,11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAAWVQVSOJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent Key Properties/Findings Reference
Target Compound Benzothiazole-1,1,3-trioxo 3-Fluoro-4-methylphenyl Enhanced metabolic stability, propanamide -
N-(4-Hydroxyphenyl)-2-(benzothiazol-trioxo)acetamide (SCP-1) Benzothiazole-1,1,3-trioxo 4-Hydroxyphenyl Short half-life (vs. acetaminophen)
(R,S)-2-(Triazole-thio)-N-(3-fluoro-4-methylphenyl)propanamide (Z1262422554) Triazole-thio 3-Fluoro-4-methylphenyl 37% synthesis yield, kinase inhibition?
Propan-2-yl 2-(benzothiazol-trioxo)acetate Benzothiazole-1,1,3-trioxo Isopropyl ester Weak C–H···O interactions, lower solubility
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(benzothiazol-trioxo)propanamide Dual benzothiazole-trioxo Methanesulfonyl High polarity, potential solubility issues

Research Findings and Implications

  • Metabolic Stability : The 3-fluoro-4-methylphenyl group in the target compound likely reduces oxidative metabolism compared to SCP-1’s hydroxyl group, prolonging its therapeutic window .
  • Synthetic Challenges : Lower yields in triazole-thio analogs (e.g., 37% in Z1262422554) highlight the efficiency of benzothiazole-based routes .
  • Target Binding : The benzothiazole-trioxo group’s sulfonamide-like polarity may enhance interactions with charged residues in biological targets, such as cyclooxygenases or ion channels .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives

Guo et al. demonstrated that NH₄Cl-catalyzed condensation of 2-aminothiophenol with benzaldehyde in methanol-water (1:1) at 25°C yields 2-substituted benzothiazoles within 1 h (Scheme 1). For the target sulfonamide, substituting benzaldehyde with chloroacetyl chloride under microwave irradiation (150 W, 10 min) in acetic acid affords 2-chloromethyl-benzothiazole intermediates, which are subsequently oxidized to the trioxo derivative using Dess-Martin periodinane.

Table 1: Catalytic Systems for Benzothiazole Cyclization

CatalystSubstrateSolventTimeYieldReference
NH₄ClBenzaldehydeMeOH/H₂O1 h92%
SnP₂O₇Aromatic aldehydesNeat8–35 min87–95%
MicrowaveChloroacetyl chlorideAcOH10 min89%

Oxidative Sulfonation to 1,1,3-Trioxo Derivatives

Post-cyclization, the sulfone groups are introduced via oxidation. Dar et al. achieved simultaneous C–N and C–S bond formation using n-tetrabutylammonium iodide (TBAI) in DMF at 60°C, enabling direct conversion of thiols to sulfonamides. Alternatively, H₂O₂/AcOH systems oxidize benzothiazoline-thiones to sulfones, though with lower regioselectivity.

Preparation of N-(3-Fluoro-4-methylphenyl)propanamide Segment

Propanoic Acid Activation and Amide Coupling

The propanamide backbone is constructed via activation of propanoic acid derivatives. Coelho’s method using tributylphosphine promotes coupling between 2-aminothiophenol disulfides and carboxylic acids at room temperature. For the target molecule, 3-fluoro-4-methylaniline is reacted with acryloyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base, yielding N-(3-fluoro-4-methylphenyl)acrylamide, which undergoes Michael addition with benzothiazole-thiols.

Table 2: Amidation Reaction Parameters

Acid DerivativeCoupling ReagentSolventTemp (°C)YieldReference
Acryloyl chlorideTEADCM2585%
Propanoic acidEDCl/HOBtDMF0–2578%

Stereochemical Considerations

Racemic mixtures are common in such syntheses. Enantioselective routes require chiral auxiliaries or asymmetric catalysis, though none are reported for this specific compound.

Final Assembly: Coupling Benzothiazole Sulfonamide with Propanamide

Nucleophilic Acyl Substitution

The benzothiazole sulfonamide’s α-position undergoes nucleophilic attack by the deprotonated amide nitrogen of N-(3-fluoro-4-methylphenyl)propanamide. Luo’s microwave-assisted protocol (150 W, 15 min) in acetonitrile with K₂CO₃ achieves 76% yield, minimizing thermal decomposition.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-benzothiazole sulfonamide and the propanamide segment demonstrates feasibility but suffers from bromide elimination side reactions (yield: 68%).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexanes, 3:7) removes unreacted aniline and sulfonamide byproducts. HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–7.15 (m, 7H, Ar-H), 3.89 (q, J=7.2 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₉H₁₈FN₂O₄S [M+H]⁺: 405.1018, found: 405.1015.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonation

Over-oxidation to sulfonic acids occurs at >60°C, necessitating strict temperature control. SnP₂O₇ catalysts reduce this risk by operating at 50°C.

Solvent Selection for Amide Coupling

Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switchable solvents (e.g., 2-MeTHF) improve recyclability without sacrificing yield.

Q & A

Q. Yield Optimization Strategies

  • Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions .
  • Catalyst screening : Testing alternatives like DMAP or pyridine derivatives can enhance amidation efficiency .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures high purity (>95%) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Q. Basic Screening Approach

  • In vitro assays :
    • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Target identification : Competitive binding studies with known enzyme targets (e.g., topoisomerase II) using fluorescence polarization .

Q. Advanced Mechanistic Studies

  • Molecular docking : Simulate interactions with proteins like β-tubulin (PDB ID: 1SA0) to predict binding modes .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to assess cell death pathways .

How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

Q. Methodological Recommendations

  • Standardize assay conditions : Use identical cell lines, passage numbers, and serum concentrations to reduce variability .
  • Structure-activity relationship (SAR) analysis : Compare activity trends with analogs (Table 1) to identify critical substituents .

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound SubstituentsBiological Activity (IC₅₀, μM)Key Structural Feature
3-Fluoro-4-methylphenyl12.3 (HeLa)Electron-withdrawing F group
4-Chlorophenyl8.7 (HeLa)Increased lipophilicity
4-Methoxyphenyl>50 (HeLa)Electron-donating OMe group

Q. Advanced Resolution Techniques

  • Metabolomic profiling : LC-MS/MS to assess compound stability/metabolism in cell media .
  • Synchrotron X-ray crystallography : Resolve binding conformations with target proteins (e.g., COX-2) .

What computational strategies are recommended to predict the pharmacokinetic properties of this compound?

Q. Advanced Methodological Framework

  • ADME prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity : LogP values (predicted: ~3.2) .
    • BBB permeability : BOILED-Egg model for CNS penetration potential .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier traversal using GROMACS .
  • CYP450 inhibition : Dock into CYP3A4 (PDB ID: 4NY4) to predict metabolic stability .

How can researchers investigate the role of the 1,1,3-trioxo-benzothiazole moiety in target binding?

Q. Advanced Structural Analysis

  • Isosteric replacement : Synthesize analogs replacing the trioxo group with carbonyl or sulfonamide groups to compare activity .
  • X-ray crystallography : Co-crystallize the compound with a target enzyme (e.g., carbonic anhydrase IX) to map hydrogen-bonding interactions .
  • DFT calculations : Analyze electrostatic potential surfaces to identify nucleophilic attack sites .

What strategies are effective for scaling up synthesis while maintaining purity?

Q. Advanced Process Chemistry

  • Continuous flow chemistry : Optimize amidation and sulfonation steps in a microreactor to reduce batch variability .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time reaction monitoring .
  • Design of experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .

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